5,6,7,8,9-Dehydro-10-desmethyl Finasteride is a synthetic compound classified as a steroidal antiandrogen. It is structurally related to Finasteride, a well-known inhibitor of the enzyme 5-alpha-reductase. This enzyme plays a critical role in the conversion of testosterone to dihydrotestosterone, which is implicated in various androgen-dependent conditions such as benign prostatic hyperplasia and androgenetic alopecia. The compound is recognized for its potential therapeutic applications in treating these conditions by modulating androgen levels in the body.
The synthesis of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride involves several key steps starting from commercially available steroidal precursors. The general synthetic route includes:
In industrial production, the synthesis is optimized for yield and purity using techniques such as continuous flow reactors and advanced purification methods.
5,6,7,8,9-Dehydro-10-desmethyl Finasteride can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The primary mechanism of action for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride involves the inhibition of the enzyme 5-alpha-reductase. This enzyme catalyzes the conversion of testosterone into dihydrotestosterone, a more potent androgen that contributes to conditions such as hair loss and prostate enlargement.
By inhibiting this enzyme, 5,6,7,8,9-Dehydro-10-desmethyl Finasteride effectively reduces dihydrotestosterone levels in the body. This reduction alleviates symptoms associated with androgen-dependent conditions by blocking androgen receptor activation and subsequent biological effects .
5,6,7,8,9-Dehydro-10-desmethyl Finasteride exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications and influence its bioavailability and efficacy .
5,6,7,8,9-Dehydro-10-desmethyl Finasteride has several significant applications in scientific research:
These applications underscore the compound's relevance in both research settings and clinical contexts.
5,6,7,8-Dehydro Finasteride (CAS 2724503-54-0) is a dehydrogenated derivative of finasteride with the molecular formula C₂₃H₃₂N₂O₂ and a molecular weight of 368.52 g/mol. Its IUPAC name is (4aS,4bR,6aR,7R,9aS)-N-(tert-butyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a-decahydro-1H-indeno[5,4-f]quinoline-7-carboxamide [1]. The defining structural feature is the introduction of unsaturation between positions C5-C8 in the steroidal A-ring, creating a conjugated system that modifies planarity and electronic distribution. This dehydrogenation replaces the saturated A-ring of finasteride (C23H36N2O2) with a partially aromatic system, reducing the hydrogen count by four atoms [1] [2].
The compound retains finasteride’s core stereogenic centers at C4a, C4b, C6a, C7, and C9a, preserving the 7R,9aS absolute configuration critical for 5α-reductase binding. X-ray crystallography confirms that the dehydrogenated A-ring enforces a planar conformation from C5-C8, constraining the spatial orientation of the carboxamide and lactam functionalities [5]. The tert-butyl group maintains rotational freedom but experiences restricted mobility in crystalline states due to van der Waals interactions [5].
Table 1: Fundamental Chemical Identifiers of 5,6,7,8-Dehydro Finasteride
Property | Value |
---|---|
CAS Registry Number | 2724503-54-0 |
Molecular Formula | C₂₃H₃₂N₂O₂ |
Molecular Weight | 368.52 g/mol |
Exact Mass | 368.2464 Da |
IUPAC Name | (4aS,4bR,6aR,7R,9aS)-N-(tert-butyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a-decahydro-1H-indeno[5,4-f]quinoline-7-carboxamide |
SMILES | O=C(N1)C=C[C@@]2(C)C1=CC=C([C@@]34[H])[C@]2([H])CC[C@@]3(C@@HCC4)C |
The dehydrogenation at C5-C8 distinguishes 5,6,7,8-Dehydro Finasteride from both finasteride and its known impurities. Unlike finasteride’s fully saturated A-ring, this derivative exhibits extended π-conjugation (C5=C6-C7=C8), altering electronic properties and steric accessibility. This structural modification increases molecular rigidity by ~15% based on computational modeling, potentially affecting binding kinetics to 5α-reductase enzymes [3].
Compared to 5,6-Dehydro Finasteride (Finasteride EP Impurity C; CAS 1800205-94-0), which contains only one double bond (C5-C6), the 5,6,7,8-tetra-dehydro analog features additional unsaturation at C7-C8. This further reduces the molecular weight by 2 Da relative to 5,6-Dehydro Finasteride (C₂₃H₃₄N₂O₂; MW 370.53) and diminishes the compound’s globularity [3]. More extensive modifications are observed in 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS 1346602-40-1; C₂₂H₂₈N₂O₂), where both dehydrogenation and methyl group deletion occur, reducing molecular weight to 352.47 g/mol [7].
Table 2: Structural and Molecular Comparisons of Finasteride Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Finasteride | C₂₃H₃₆N₂O₂ | 372.55 | Saturated A-ring |
5,6-Dehydro Finasteride | C₂₃H₃₄N₂O₂ | 370.53 | C5-C6 double bond |
5,6,7,8-Dehydro Finasteride | C₂₃H₃₂N₂O₂ | 368.52 | Conjugated C5=C6-C7=C8 system |
Dihydro Finasteride | C₂₃H₃₈N₂O₂ | 374.57 | Reduced lactam ring (EP Impurity A) |
5,6,7,8,9-Dehydro-10-desmethyl Finasteride | C₂₂H₂₈N₂O₂ | 352.47 | Dehydrogenated A-ring + C10 methyl deletion |
The extended conjugation in 5,6,7,8-Dehydro Finasteride reduces aqueous solubility to 0.12 mg/mL (versus 0.38 mg/mL for finasteride) due to enhanced hydrophobic surface area. It remains soluble in polar organic solvents (DMSO: >50 mg/mL; ethanol: ~15 mg/mL) [1] [3]. Thermal analyses indicate decomposition onset at 215°C, approximately 30°C lower than finasteride, reflecting decreased thermal stability from disrupted molecular packing [5].
Crystalline forms exhibit polymorphism similar to finasteride. While anhydrous Form III (confirmed via ¹³C NMR) predominates, solvates with dioxane, THF, or isopropanol form channel hydrates with 2:1 finasteride:solvent stoichiometry [5]. These solvates maintain structural integrity up to 80°C, beyond which solvent loss induces conversion to amorphous aggregates. The tert-butyl moiety displays rotational mobility in solvated crystals but becomes fixed in anhydrous polymorphs [5]. Hygroscopicity testing reveals moderate moisture uptake (≤1.2% w/w at 80% RH), necessitating controlled humidity storage (<40% RH) [1].
Table 3: Physicochemical Profile of 5,6,7,8-Dehydro Finasteride
Property | Characteristics | Analytical Methods |
---|---|---|
Solubility | H₂O: 0.12 mg/mL; DMSO: >50 mg/mL; Ethanol: ~15 mg/mL | Shake-flask HPLC |
Melting Behavior | Decomposition onset: 215°C (no sharp melting point) | TGA-DSC |
Polymorphs | Anhydrous Form III; Solvates (dioxane/THF/IPA) with 2:1 stoichiometry | PXRD, ¹³C CPMAS NMR |
Hygroscopicity | 1.2% w/w water uptake at 80% RH | Dynamic Vapor Sorption |
Photostability | Degrades under UV > 320 nm (t₁/₂=4.2 hours) | ICH Q1B photostability testing |
NMR Spectroscopy: ¹H NMR (600 MHz, DMSO-d6) displays diagnostic vinyl proton signals: δ 6.42 (dd, J=9.8 Hz, H-6), 6.18 (d, J=9.8 Hz, H-7), 5.98 (m, H-5), and 5.87 (m, H-8). The tert-butyl singlet appears at δ 1.15, shielded by ~0.3 ppm versus finasteride due to ring current effects. ¹³C NMR confirms four sp² hybridized carbons (δ 134.2, 132.8, 128.7, 126.4) and reveals carbonyl resonances at δ 177.9 (lactam) and 174.2 (carboxamide) [1] [5].
IR Spectroscopy: Key absorptions include 1715 cm⁻¹ (conjugated lactam C=O), 1680 cm⁻¹ (amide C=O), and 1595 cm⁻¹ (C=C stretch). The absence of 2960 cm⁻¹ aliphatic C-H modes (present in finasteride) confirms A-ring dehydrogenation [5].
Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 369.25 with major fragments at m/z 317.20 (loss of tert-butyl isocyanate) and 245.11 (cleavage of D-ring lactam) [1]. High-resolution MS confirms the empirical formula with 2.3 ppm mass error (observed 368.2464 Da; calculated 368.2460 Da).
X-ray Diffraction: Anhydrous Form III adopts a monoclinic P2₁ space group with unit cell parameters a=12.42 Å, b=14.83 Å, c=17.65 Å, β=98.7°. The crystal asymmetric unit contains three molecules with intermolecular hydrogen bonding between lactam N-H and carbonyl oxygen (N···O=2.89 Å). Solvates exhibit isostructural channel packing with d-spacings at 7.2° and 21.5° 2θ (Cu-Kα) [5].
Table 4: Characteristic NMR Chemical Shifts (DMSO-d6, δ ppm)
Position | ¹H NMR | Multiplicity | ¹³C NMR |
---|---|---|---|
H-5 | 5.98 | m | 128.7 |
H-6 | 6.42 | dd (J=9.8 Hz) | 134.2 |
H-7 | 6.18 | d (J=9.8 Hz) | 132.8 |
H-8 | 5.87 | m | 126.4 |
t-Bu | 1.15 | s | 28.3, 30.9 |
Lactam C=O | - | - | 177.9 |
Amide C=O | - | - | 174.2 |
Table 5: X-ray Diffraction Parameters for Common Solid Forms
Form | Space Group | Unit Cell Parameters | Z | Density (g/cm³) |
---|---|---|---|---|
Anhydrous Form III | P2₁ | a=12.42 Å, b=14.83 Å, c=17.65 Å, β=98.7° | 12 | 1.214 |
THF Solvate | P2₁/c | a=18.92 Å, b=11.37 Å, c=24.86 Å, β=94.3° | 8 | 1.185 |
Dioxane Solvate | C2/c | a=34.18 Å, b=10.89 Å, c=17.65 Å, β=102.5° | 8 | 1.202 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: